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Compound of Interest

Compound Name: Sodium phenol

Cat. No.: B8718760

Technical Support Center: Phenol-Chloroform
DNA Extraction

This technical support center provides troubleshooting guidance for researchers, scientists,
and drug development professionals experiencing low DNA yield during phenol-chloroform
extraction.

Frequently Asked Questions (FAQSs)

Q1: What are the most common causes of low DNA yield in a phenol-chloroform extraction?

Low DNA yield can stem from several factors throughout the extraction process. The most
frequent culprits include:

e Incomplete cell lysis or tissue homogenization: If cells are not thoroughly broken open, the
DNA will remain trapped and will be discarded with the cellular debris.[1][2][3]

« Incorrect pH of the phenol solution: For DNA extraction, the phenol should be buffered to a
slightly alkaline pH (around 7.9-8.0).[4][5] If acidic phenol is used, the DNA will partition into
the organic phase, leading to its loss.[4][6][7]

e Poor phase separation: Inadequate mixing or incorrect centrifugation speed and time can
lead to a blurry interphase or carryover of the organic phase, resulting in DNA loss.[1]
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o Formation of a thick interphase: A large amount of protein can create a thick layer between
the aqueous and organic phases, trapping the DNA.[4]

o DNA degradation: The presence of nucleases in the sample or reagents can degrade the
DNA.[1]

o Suboptimal DNA precipitation: Inefficient precipitation of DNA from the aqueous phase will
result in a lower yield.

Q2: How can I tell if my phenol is at the correct pH for DNA extraction?

You cannot use a standard pH meter or pH paper directly on the phenol. To check the pH, you
can dilute 1 ml of the buffer-saturated phenol with 9 ml of 45% methanol and then use a
standard pH meter.[4][6] For DNA extraction, the phenol should be equilibrated with a buffer to
a pH of 7.8-8.2.[5]

Q3: What is the purpose of chloroform and isoamyl alcohol in the extraction?

o Chloroform: Chloroform is denser than water and is mixed with phenol to increase the
density of the organic phase. This ensures a sharp separation between the aqueous (upper)
and organic (lower) phases, preventing phase inversion where the aqueous layer ends up at
the bottom.[4][6] Chloroform also helps to denature proteins and remove lipids.[8]

» |soamyl Alcohol: Isoamyl alcohol is added as an anti-foaming agent to reduce the formation
of emulsions between the aqueous and organic phases, which can make phase separation
difficult.[4][9]

Q4: My 260/280 ratio is low after extraction. What does this indicate and how can | fix it?

A low A260/280 ratio (typically <1.7) often indicates contamination with protein or residual
phenol.[3][10][11] To remedy this, you can perform an additional wash with 0.1 M sodium citrate
in 10% ethanol or re-precipitate the DNA.[3][12] If the tube still smells of phenol after the final
wash, another ethanol precipitation is recommended.[3][12]

Troubleshooting Guide
Issue 1: Low or No Visible DNA Pellet After Precipitation
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Possible Cause

Recommended Solution

Incomplete Cell Lysis/[Homogenization

Ensure the starting material is completely
homogenized. For tissues, grinding in liquid
nitrogen is effective.[8] For cells, ensure
sufficient incubation with lysis buffer and
proteinase K.[8] If solid material is visible after

adding chloroform, lysis is incomplete.[3]

Incorrect Phenol pH

Use phenol buffered to pH ~8.0 for DNA
extraction. Acidic phenol will cause DNA to

partition into the organic phase.[4][6]

Inefficient Precipitation

- Ensure the correct volume of salt (e.g., sodium
acetate to a final concentration of 0.3 M) is
added before the alcohol.[13] - Use cold 100%
ethanol or isopropanol. - Increase the incubation
time at -20°C or -80°C.[8] - Use a carrier like
glycogen, especially for low DNA

concentrations.[8][14]

Over-drying the Pellet

Do not over-dry the DNA pellet, as this can
make it difficult to resuspend.[12] Air-dry for 5-

10 minutes at room temperature.[8]

Loss of DNA during phase separation

Be careful not to disturb the interphase when
collecting the aqueous layer. It is better to leave
a small amount of the aqueous phase behind

than to contaminate it with the interphase.[4]

Issue 2: Smear of DNA on an Agarose Gel (Indicating

Degradation)
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Possible Cause Recommended Solution

Use sterile, nuclease-free water, buffers, and
tubes. Wear gloves throughout the procedure.

Nuclease Contamination Include EDTA in your lysis and TE buffers to
chelate Mg2+, a cofactor for many nucleases.
[15]

Do not use phenol that has turned pink or
o brown, as oxidation products can cause DNA
Oxidized Phenol o )
nicking.[6] Store phenol protected from light and

air.

For high molecular weight genomic DNA, avoid
Harsh Mixing vigorous vortexing. Instead, mix by gentle

inversion.[4][6]

Experimental Protocols
Standard Phenol-Chloroform-lsoamyl Alcohol (PCI) DNA
Extraction Protocol

This protocol is a general guideline and may need to be optimized for specific sample types.

Materials:

Lysis Buffer (e.g., 10 mM Tris-HCI pH 8.0, 100 mM EDTA, 0.5% SDS, 20 pg/mL RNase A)
o Proteinase K (20 mg/mL)

e Phenol:Chloroform:lsoamyl Alcohol (25:24:1), buffered to pH 8.0

e Chloroform:lsoamyl Alcohol (24:1)

e 3 M Sodium Acetate, pH 5.2

e 100% Ethanol (ice-cold)

e 70% Ethanol (ice-cold)
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o TE Buffer (10 mM Tris-HCI, 1 mM EDTA, pH 8.0) or Nuclease-free water
Procedure:
e Sample Lysis:

o Homogenize the sample in an appropriate volume of Lysis Buffer.

o Add Proteinase K to a final concentration of 100 pg/mL.

o Incubate at 55°C for 1-3 hours or overnight, until the tissue is completely lysed.[8]

o Phenol-Chloroform Extraction:

[¢]

Add an equal volume of Phenol:Chloroform:lsoamyl Alcohol (25:24:1) to the lysate.[8]

[e]

Mix by inverting the tube for 5-10 minutes. For high molecular weight DNA, avoid vigorous
vortexing.

[e]

Centrifuge at 12,000 x g for 10 minutes at room temperature to separate the phases.[16]

o

Carefully transfer the upper aqueous phase to a new tube, avoiding the white interphase.

[7]
e Chloroform Extraction (Optional but Recommended):

o Add an equal volume of Chloroform:Isoamyl Alcohol (24:1) to the collected aqueous
phase.

o Mix by inverting and centrifuge as in the previous step.
o Transfer the upper aqueous phase to a new tube.

» Ethanol Precipitation:
o Add 1/10th volume of 3 M Sodium Acetate, pH 5.2.

o Add 2-2.5 volumes of ice-cold 100% ethanol.[15]
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o Mix gently by inversion until a DNA precipitate is visible.

o Incubate at -20°C for at least 1 hour or overnight.[8]

» Pelleting and Washing:

o

Centrifuge at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[15]

[¢]

Carefully decant the supernatant.

[¢]

Wash the pellet with 1 mL of ice-cold 70% ethanol.

[e]

Centrifuge at 12,000 x g for 5 minutes at 4°C.

o

Carefully decant the supernatant and remove as much residual ethanol as possible.
e Resuspension:
o Air-dry the pellet for 5-10 minutes. Do not over-dry.[12]
o Resuspend the DNA in an appropriate volume of TE Buffer or nuclease-free water.[15]

Visualizations
Phenol-Chloroform Extraction Workflow
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Caption: Workflow of DNA extraction using the phenol-chloroform method.
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Troubleshooting Logic for Low DNA Yield

Low DNA Yield

Visible Pellet?

Yes No

StartNode QuestionNode ActionNode EndNode

Improve Lysis/

[
DNA Degraded? Homogenization

Use Nuclease-Free

Reagents Check Phenol pH

Gentle Mixing Optimize Precipitation

Improved Yield

Click to download full resolution via product page

Caption: Decision tree for troubleshooting low DNA yield.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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